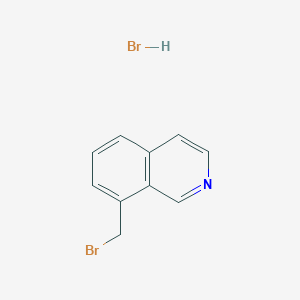

8-(Bromomethyl)isoquinoline hydrobromide

CAS No.: 1215541-16-4; 942579-56-8

Cat. No.: VC7546823

Molecular Formula: C10H9Br2N

Molecular Weight: 302.997

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215541-16-4; 942579-56-8 |

|---|---|

| Molecular Formula | C10H9Br2N |

| Molecular Weight | 302.997 |

| IUPAC Name | 8-(bromomethyl)isoquinoline;hydrobromide |

| Standard InChI | InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H |

| Standard InChI Key | XJXWIHGLONBFLI-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NC=C2)C(=C1)CBr.Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

8-(Bromomethyl)isoquinoline hydrobromide (CAS: 1215541-16-4) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₉Br₂N and a molecular weight of 302.99 g/mol . The compound consists of an isoquinoline core substituted with a bromomethyl group at the 8-position, stabilized by a hydrobromic acid counterion. Its IUPAC name is 8-(bromomethyl)isoquinoline; hydrobromide, and its SMILES notation is C1=CC2=C(C=NC=C2)C(=C1)CBr.Br .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉Br₂N | |

| Molecular Weight | 302.99 g/mol | |

| InChI Key | XJXWIHGLONBFLI-UHFFFAOYSA-N | |

| CAS Registry | 1215541-16-4; 942579-56-8 |

Structural Features

The isoquinoline scaffold adopts a planar conformation, with the bromomethyl group at position 8 introducing steric bulk and electrophilic reactivity. X-ray crystallography of related compounds confirms that the bromine atom participates in weak intermolecular interactions, influencing packing efficiency in solid-state structures . The hydrobromide salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via regioselective bromination of methyl-substituted isoquinoline precursors. A representative route involves:

-

Protection of the isoquinoline nitrogen to prevent undesired side reactions.

-

Radical bromination using N-bromosuccinimide (NBS) under UV light, targeting the methyl group at position 8.

-

Acidification with hydrobromic acid to form the stable hydrobromide salt.

Recent advances employ cross-coupling strategies to introduce functionalized aryl groups at position 8, as demonstrated in the synthesis of iron catalysts for asymmetric epoxidation . For example, Suzuki-Miyaura coupling of 8-triflate-isoquinoline intermediates with aryl boronic acids enables the installation of electron-withdrawing groups (e.g., -CF₃), which modulate catalytic activity .

Optimization Challenges

Key challenges include:

-

Regioselectivity control to avoid bromination at positions 1, 3, or 5.

-

Purification difficulties due to the compound’s sensitivity to moisture and light.

-

Scalability limitations in multi-step sequences requiring inert atmospheres .

Applications in Research and Industry

Pharmaceutical Development

The isoquinoline moiety is a privileged structure in medicinal chemistry, contributing to:

-

Neurological agents: Derivatives exhibit affinity for serotonin and dopamine receptors, showing promise in treating Parkinson’s disease .

-

Anticancer compounds: Bromomethyl groups serve as alkylating agents in prodrug designs targeting DNA repair pathways.

Asymmetric Catalysis

Iron complexes incorporating 8-aryl-isoquinoline ligands, derived from 8-(Bromomethyl)isoquinoline hydrobromide, enable enantioselective epoxidation of alkenes. For instance, Fe(II) catalysts with 3,5-di-CF₃-substituted ligands achieve up to 92% enantiomeric excess (ee) in styrene epoxidation .

Table 2: Catalytic Performance of Fe(II)-isoquinoline Complexes

| Ligand Substituent | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| 3,5-di-CF₃ | Styrene | 85 | 92 |

| 3,4,5-tri-F | Cyclohexene | 78 | 84 |

| 3,5-di-t-Bu | 1,3-Diene | 65 | 76 |

Materials Science

-

Organic semiconductors: The π-conjugated isoquinoline core enhances charge mobility in thin-film transistors.

-

Coordination polymers: Bromine atoms act as bridging ligands in metal-organic frameworks (MOFs) with tunable porosity .

Future Directions

Recent studies highlight untapped potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume